![molecular formula C14H16N4O3S B5649784 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5649784.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar pyrazole-acetamide compounds involves multi-step reactions. For instance, a study by Sarhan, Lateef, and Waheed (2017) describes the synthesis of a related ligand, [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4ylcarbamothioyl) acetamide], through the reaction of acetyl isothiocyanate with 4-aminoantipyrine (Sarhan, Lateef, & Waheed, 2017).
Molecular Structure Analysis
Crystal structure analysis plays a significant role in understanding the molecular structure of pyrazole-acetamide derivatives. Hu Jingqian et al. (2016) conducted a study on a similar compound, characterized by single-crystal X-ray diffraction, highlighting the molecular geometry and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives can lead to the formation of various complexes. For instance, Salian, Narayana, and Sarojini (2017) explored the synthesis and spectroscopic characterization of a pyrazole-acetamide derivative, providing insights into its chemical behavior (Salian, Narayana, & Sarojini, 2017).
Physical Properties Analysis
The physical properties of pyrazole-acetamide compounds are often studied through various spectroscopic methods. Chkirate et al. (2019) discussed the synthesis and characterization of pyrazole-acetamide derivatives, including their physical properties like solubility and stability (Chkirate et al., 2019).
Chemical Properties Analysis
The chemical properties of such compounds, including their reactivity and stability, are often evaluated through experimental and computational methods. Lukose et al. (2015) combined experimental and theoretical approaches to investigate the chemical properties of a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide (Lukose et al., 2015).
properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-14(18(20)21)10(2)17(16-9)8-13(19)15-11-6-4-5-7-12(11)22-3/h4-7H,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPUZVGTIZFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2SC)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide |
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